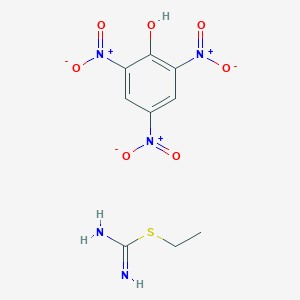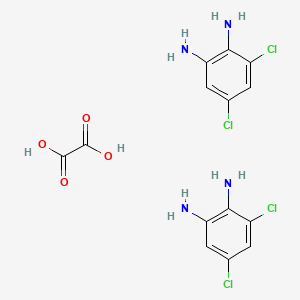![molecular formula C18H29BrN2O3 B8094179 1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium](/img/structure/B8094179.png)
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium is a complex organic compound with a unique structure that combines cyclohexyl, hydroxy, phenylacetyl, and dimethylhydrazinium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium typically involves multiple steps, starting with the preparation of the cyclohexyl(hydroxy)phenylacetyl intermediate. This intermediate is then reacted with ethyl-1,1-dimethylhydrazinium under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl(hydroxy)phenylacetyl derivatives: These compounds share a similar structure but differ in the substituents attached to the phenylacetyl group.
Dimethylhydrazinium derivatives: These compounds have variations in the hydrazinium group, affecting their chemical and biological properties.
Uniqueness
1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
amino-[2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl]-dimethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N2O3.BrH/c1-20(2,19)13-14-23-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,22H,4,7-8,11-14,19H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETXNHYBZRJDPT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-[(Dimethylamino)methyl]-4-fluorophenyl]sulfanyl-5-(trifluoromethyl)aniline;hydrate;tetrahydrochloride](/img/structure/B8094160.png)




